N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide

Chemical Identity Structural Confirmation Procurement Quality Control

Researchers seeking novel chemotypes for unbiased target identification often face a limited selection of truly blank-slate scaffolds. This compound provides a structurally unique pyridazine-piperidine-picolinamide core with no published pharmacological profile, making it an ideal starting point for IP-free SAR exploration. - Enables clean structure-activity relationship studies with systematic variation of the 3-fluorophenyl and picolinamide groups. - Suitable as a reference standard for HPLC/LC-MS method development, specifically for resolving regioisomers in pyridazine chemistry. - Supported by batch-specific quality assurance; shipped globally for R&D use.

Molecular Formula C21H20FN5O
Molecular Weight 377.423
CAS No. 1396855-26-7
Cat. No. B2437201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide
CAS1396855-26-7
Molecular FormulaC21H20FN5O
Molecular Weight377.423
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
InChIInChI=1S/C21H20FN5O/c22-16-5-3-4-15(14-16)18-7-8-20(26-25-18)27-12-9-17(10-13-27)24-21(28)19-6-1-2-11-23-19/h1-8,11,14,17H,9-10,12-13H2,(H,24,28)
InChIKeyADONPGAAUCWANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Overview of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide (CAS 1396855-26-7)


N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide is a synthetic small molecule (C21H20FN5O, MW 377.4) characterized by a piperidine core linked to a pyridazine ring bearing a 3-fluorophenyl substituent and terminated with a picolinamide moiety [1]. As of the most recent search, primary research literature or patents providing quantitative biological activity data for this specific compound are notably absent from public repositories such as PubMed and major patent databases [1]. The compound’s primary documented identity lies in its chemical structure and computed properties, not in a published pharmacological profile.

Why Generic Substitution Is Not Feasible for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide


In the absence of documented target engagement or potency data for this compound, any substitution with a structurally similar analog would be entirely speculative. The picolinamide tail, 3-fluorophenyl substituent, and the specific pyridazine-piperidine linker are all points of structural variation that could drastically alter binding kinetics, selectivity, and pharmacokinetic behavior. Without head-to-head quantitative data, there is no scientific basis to assume functional equivalence with any analog. Therefore, procurement decisions must rely strictly on the unique chemical identity and the synthetic route used, as even minor deviations could yield a molecule with an unknown and potentially divergent profile [1].

Quantitative Differentiation Evidence for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide: Procurement Decision Guide


Chemical Identity and Computed Properties as Primary Differentiators

In the absence of published biological activity data, the only verifiable quantitative differentiation for procurement purposes lies in the compound's structural and physicochemical identity. The target compound has a molecular weight of 377.4 g/mol, a calculated XLogP3-AA of 2.9, one hydrogen bond donor, and six hydrogen bond acceptors [1]. These computed properties distinguish it from hypothetical analogs—for instance, a 4-fluorophenyl or 2-fluorophenyl isomer would possess the same molecular formula and weight but a different InChIKey, leading to potentially different crystal packing, solubility, and biological interactions.

Chemical Identity Structural Confirmation Procurement Quality Control

Absence of Patent or Literature-Derived Potency Data

A comprehensive search of PubMed, Google Patents, and open-access repositories returned no primary research articles or granted patents that contain quantitative potency (e.g., IC50, Ki, EC50) data for this exact compound. This is in stark contrast to many structurally related pyridazine-piperidine derivatives that have reported SCD1 [1] or SMO [2] inhibitory activities. The target compound’s complete absence from these datasets means that no head-to-head or even class-level quantitative biological comparison can be made.

Biological Activity Gap Literature Survey Target Engagement

Intra-Class Structural Uniqueness Confirmed by ChEMBL Assignment

PubChem records indicate that a ChEMBL ID exists for this compound [1], confirming its registration in a major medicinal chemistry database. The presence of a ChEMBL entry means the structure is recognized as a distinct molecular entity, separated from other analogs. However, the absence of a reported ChEMBL activity value underscores that this registration is structural, not functional. The compound is thus differentiated from many in-class analogs that populate ChEMBL with activity data points.

ChEMBL ID Chemical Database Uniqueness Verification

Procurement Application Scenarios for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide


Exploratory Medicinal Chemistry Library Expansion

Given the established activity of pyridazine-piperidine derivatives as SCD1 [1] and SMO [2] inhibitors, this compound can serve as a novel scaffold for library enumeration where the 3-fluorophenyl and picolinamide groups are systematically varied. Its lack of prior biological data makes it an ideal blank-slate candidate for structure-activity relationship (SAR) campaigns aimed at identifying new intellectual property space.

Analytical Reference Standard for Isomer Discrimination

The compound’s well-defined InChIKey and molecular formula make it suitable as a reference standard for method development in chiral or isomeric purity analysis. Its unique connectivity pattern can be used to calibrate HPLC or LC-MS systems when separating closely related regioisomers that are common in pyridazine chemistry.

Chemical Biology Probe in Absence of Known Target

Because no reported target engagement data exists, this compound can be employed in unbiased phenotypic screening or chemoproteomics pulldown experiments to identify its molecular target(s). Its structural novelty ensures that any activity discovered can be attributed to a new chemotype, potentially leading to patentable matter.

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